An In-depth Technical Guide to 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Unique Fluorinated Heterocycle
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties.[1][2][3] 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide, also known as tetrafluoroethane β-sultone, is a fascinating yet under-explored heterocyclic compound. Its structure, a four-membered ring containing a highly fluorinated carbon backbone and a sulfate ester (sultone) functionality, suggests a unique profile of reactivity and stability. This guide provides a comprehensive overview of the known physicochemical properties of this compound, its synthesis, and its potential as a building block in the development of novel chemical entities.
Core Physicochemical Properties
A summary of the fundamental properties of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂F₄O₃S | [4] |
| Molecular Weight | 180.08 g/mol | [4] |
| CAS Number | 697-18-7 | |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 41 °C | |
| Synonyms | Tetrafluoroethane β-sultone | [4] |
Synthesis of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: A Cycloaddition Approach
The primary route to 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is the [2+2] cycloaddition reaction between tetrafluoroethylene (TFE) and sulfur trioxide (SO₃). This reaction is characteristic of the synthesis of β-sultones from fluoroolefins.[5][6][7]
Reaction Rationale and Mechanism
The highly electrophilic nature of sulfur trioxide allows it to react with the electron-rich double bond of tetrafluoroethylene. The perfluorination of the olefin enhances its reactivity in this context. The reaction proceeds through a concerted or near-concerted pathway to form the strained four-membered ring.
Caption: Synthesis of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide.
Experimental Protocol: A Step-by-Step Guide
The following protocol is based on methodologies described in the patent literature for the synthesis of tetrafluoroethane-β-sultone.
Materials:
-
Gaseous tetrafluoroethylene (TFE)
-
Freshly distilled liquid sulfuric anhydride (SO₃)
-
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (for initiation)
-
A suitable reaction vessel with a cooling jacket and a reflux condenser
Procedure:
-
Preparation of the Reaction Mixture: A mixture of liquid, freshly distilled sulfuric anhydride and a small amount of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is prepared. The pre-existing product acts as a solvent and helps to moderate the initial reaction.
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Initiation of the Reaction: Gaseous tetrafluoroethylene is bubbled through the prepared mixture.
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Temperature Control: The reaction is exothermic. The temperature of the reaction zone should be maintained between 20-28 °C. This is achieved by circulating a coolant at 5-10 °C through the cooling jacket of the reactor.
-
Reaction Monitoring: The completion of the reaction can be monitored by observing the "slip" of unreacted tetrafluoroethylene at the outlet of the reflux condenser.
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Isolation and Purification: The crude product is isolated and purified by distillation. The boiling point of the pure product is 41 °C.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds.[8] The ¹⁹F NMR spectrum of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is expected to show two multiplets corresponding to the two non-equivalent CF₂ groups in the ring. A literature reference indicates the existence of such data, which is crucial for confirming the structure of the synthesized product.[4]
Reactivity and Chemical Behavior: A Highly Reactive Building Block
The reactivity of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is dominated by the strained four-membered ring and the presence of the electron-withdrawing sulfonate group and fluorine atoms. Fluorinated β-sultones are known to be highly reactive and undergo ring-opening reactions with a variety of nucleophiles.[5][7]
Caption: Predicted reactivity of the title compound with nucleophiles.
Ring-Opening Reactions with Nucleophiles
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Hydrolysis: Reaction with water is expected to open the ring to form a fluorinated sulfonic acid.
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Alcoholysis: Alcohols are likely to react to yield the corresponding sulfonate esters.
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Aminolysis: Primary and secondary amines can act as nucleophiles, leading to the formation of sulfonamides.
The regioselectivity of the nucleophilic attack (at the carbon bearing the oxygen or the carbon bearing the sulfur) will be influenced by the nature of the nucleophile and the reaction conditions.
Thermal Stability: Considerations for Handling and Application
Potential Applications in Drug Development and Beyond
The unique combination of a highly fluorinated backbone and a reactive sultone functionality makes 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide a promising building block for the synthesis of novel molecules in various fields, including drug discovery.[1][9][10]
A Gateway to Novel Fluorinated Scaffolds
The ring-opening reactions of this compound provide a straightforward entry into a variety of difunctionalized, tetrafluoroethyl-containing molecules. These can be valuable intermediates for the synthesis of more complex drug candidates. The introduction of the -CF₂-CF₂- moiety can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered pKa.[1][2]
Potential as a Bioorthogonal Reagent
The reactivity of the sultone ring towards nucleophiles could potentially be harnessed in bioconjugation applications, allowing for the attachment of the tetrafluoroethyl group to biomolecules.
Handling and Safety Considerations
Given its reactive nature as a strained, fluorinated heterocycle, 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Due to its low boiling point, it should be stored in a cool, dry place in a tightly sealed container.
Conclusion: A Building Block with Untapped Potential
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide represents a versatile and reactive building block for the introduction of the tetrafluoroethane moiety into a wide range of molecular architectures. While its physicochemical properties are not yet fully elucidated in the public domain, its synthesis is accessible, and its reactivity profile can be predicted with a reasonable degree of confidence based on the chemistry of related fluorinated β-sultones. Further research into the specific reactions and applications of this compound is warranted and holds the promise of unlocking new avenues in medicinal chemistry, materials science, and beyond.
References
- Mohtasham, J., & Gard, G. L. (1992). β-Fluorosultones: synthesis, reactivity, structure and uses.
- Mohtasham, J. (1989). Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acids, and New Fluorosulfonyl Containing Monomers/Polymers.
- Knunyants, I. L., & Sokolski, G. A. (1972). Fluorinated β‐Sultones. Angewandte Chemie International Edition in English, 11(7), 583–595.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Bar-Haim, G., & Kol, M. (2005). Ring-Opening Polymerization of Oxetanes by a Cationic Hafnium Complex. Macromolecules, 38(22), 8639-8645.
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- Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry, 156, 73-95.
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